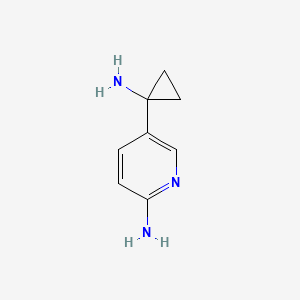
5-(1-Aminocyclopropyl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Aminocyclopropyl)pyridin-2-amine is a chemical compound with the molecular formula C8H11N3 and a molecular weight of 149.19 g/mol It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
準備方法
The preparation of 5-(1-Aminocyclopropyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of pyridin-2-amine with cyclopropylamine under specific conditions . The reaction typically requires a catalyst and may be carried out in an organic solvent such as toluene or ethanol. Industrial production methods may involve the use of whole cells of Burkholderia sp. MAK1, which can convert pyridin-2-amines into their 5-hydroxy derivatives .
化学反応の分析
5-(1-Aminocyclopropyl)pyridin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions include hydroxylated or halogenated derivatives of the original compound .
科学的研究の応用
5-(1-Aminocyclopropyl)pyridin-2-amine has several scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds. In biology, it is used to study the effects of pyridine derivatives on cellular processes. Additionally, it is used in the chemical industry for the production of various polymers and dyes .
作用機序
The mechanism of action of 5-(1-Aminocyclopropyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Further research is needed to fully elucidate the molecular targets and pathways involved.
類似化合物との比較
5-(1-Aminocyclopropyl)pyridin-2-amine can be compared with other similar compounds, such as pyridin-2-amine and its derivatives. These compounds share a common pyridine ring structure but differ in their substituents and functional groups. The presence of the aminocyclopropyl group in this compound imparts unique chemical and biological properties, making it distinct from other pyridine derivatives . Similar compounds include pyridin-2-amine, 5-hydroxy-2-pyridinamine, and 5-fluoro-N-(pyridin-2-yl)pyridin-2-amine .
特性
分子式 |
C8H11N3 |
|---|---|
分子量 |
149.19 g/mol |
IUPAC名 |
5-(1-aminocyclopropyl)pyridin-2-amine |
InChI |
InChI=1S/C8H11N3/c9-7-2-1-6(5-11-7)8(10)3-4-8/h1-2,5H,3-4,10H2,(H2,9,11) |
InChIキー |
KYUAHVYYSDGUPH-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=CN=C(C=C2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene](/img/structure/B13924057.png)
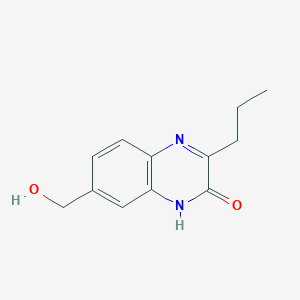
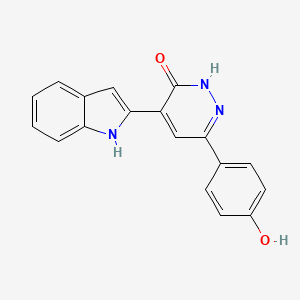
![8-(Phenylmethyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B13924067.png)

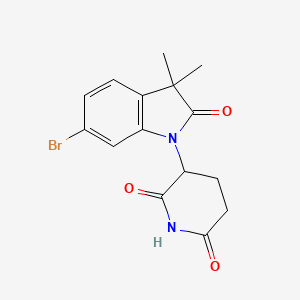
![Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate dihydrochloride](/img/structure/B13924084.png)
![[1,2,4]Triazolo[4,3-a]pyridine-3-carbonyl chloride](/img/structure/B13924086.png)
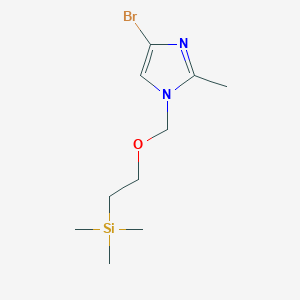
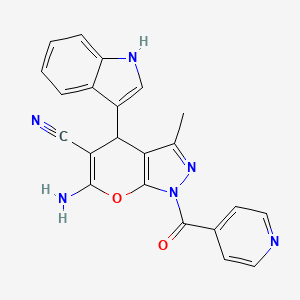
![5-Methoxy-7-methylthiazolo[5,4-b]pyridin-2-amine](/img/structure/B13924113.png)

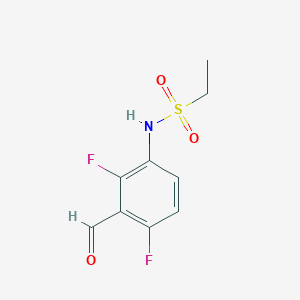
![4-Bromo-6-(methoxymethoxy)pyrazolo[1,5-a]pyridine](/img/structure/B13924140.png)
